molecular formula C16H18N2O B1619754 1-Ethyl-3-methyldiphenylurea CAS No. 4474-03-7

1-Ethyl-3-methyldiphenylurea

Cat. No.: B1619754
CAS No.: 4474-03-7
M. Wt: 254.33 g/mol
InChI Key: FOHIURCGHCHRHW-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyldiphenylurea (hypothetical structure inferred from nomenclature) is a substituted urea derivative featuring an ethyl group at the 1-position and a methyl group at the 3-position of the diphenylurea backbone. Substituted ureas are commonly employed as intermediates in pharmaceuticals, agrochemicals, and polymer stabilizers due to their hydrogen-bonding capacity and metabolic stability .

Properties

CAS No.

4474-03-7

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-ethyl-3-methyl-1,3-diphenylurea

InChI

InChI=1S/C16H18N2O/c1-3-18(15-12-8-5-9-13-15)16(19)17(2)14-10-6-4-7-11-14/h4-13H,3H2,1-2H3

InChI Key

FOHIURCGHCHRHW-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2

Other CAS No.

4474-03-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-ethyl-3-methyldiphenylurea (inferred) with key analogs, highlighting molecular characteristics and available

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties/Notes
This compound* C₁₆H₁₈N₂O 254.33 (calculated) N/A 1-Ethyl, 3-Methyl, 1,3-Diphenyl Hypothetical; inferred to exhibit higher lipophilicity vs. non-alkylated analogs.
1-Ethyl-1,3-diphenylurea C₁₅H₁₆N₂O 240.30 64544-71-4 1-Ethyl, 1,3-Diphenyl Commercial availability noted; limited hazard data .
3-Ethyl-1,1-diphenylurea C₁₅H₁₆N₂O 240.30 18168-01-9 1,1-Diphenyl, 3-Ethyl Higher symmetry may enhance crystallinity; no safety hazards reported .
1-Methyl-3,3-diphenylurea C₁₄H₁₄N₂O 226.27 N/A 1-Methyl, 3,3-Diphenyl Reduced steric bulk vs. ethyl analogs; potential for improved solubility .
1,3-Diphenylurea C₁₃H₁₂N₂O 212.25 102-07-8 1,3-Diphenyl Baseline compound; used as a reference for hydrogen-bonding studies .
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 225.30 32022-55-2 3-(Dimethylamino)propyl, 1-Phenyl Polar substituent enhances water solubility; no classified hazards .

*Hypothetical structure; data extrapolated from analogs.

Key Structural and Functional Differences:

  • Alkyl vs. Aryl Substituents : Ethyl/methyl groups (e.g., 1-ethyl-1,3-diphenylurea ) increase lipophilicity compared to purely aromatic analogs like 1,3-diphenylurea . This impacts solubility and membrane permeability, critical for drug design.
  • Symmetry Effects : 3-Ethyl-1,1-diphenylurea and 1-methyl-3,3-diphenylurea demonstrate how symmetric substitution patterns may improve crystallinity, aiding in X-ray diffraction studies (e.g., via SHELX programs ).
  • Polar Functional Groups: The dimethylamino group in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces basicity, enhancing solubility in acidic environments.

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